molecular formula C19H21NO2S B5876330 [4-(Benzyloxy)-3-methoxyphenyl](pyrrolidin-1-yl)methanethione

[4-(Benzyloxy)-3-methoxyphenyl](pyrrolidin-1-yl)methanethione

Cat. No.: B5876330
M. Wt: 327.4 g/mol
InChI Key: OPOIQNVXNIXNAZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxyphenylmethanethione is an organic compound that features a complex structure with a benzyloxy group, a methoxyphenyl group, and a pyrrolidinyl methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxyphenylmethanethione typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with pyrrolidine and carbon disulfide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxyphenylmethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methanethiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Benzyloxy)-3-methoxyphenylmethanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, 4-(Benzyloxy)-3-methoxyphenylmethanethione has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methoxyphenylmethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-3-methoxyphenylmethanone
  • 4-(Benzyloxy)-3-methoxyphenylmethanol
  • 4-(Benzyloxy)-3-methoxyphenylmethane

Uniqueness

Compared to similar compounds, 4-(Benzyloxy)-3-methoxyphenylmethanethione stands out due to the presence of the methanethione group. This functional group imparts unique chemical reactivity and biological activity, making the compound valuable for various applications.

Properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-21-18-13-16(19(23)20-11-5-6-12-20)9-10-17(18)22-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOIQNVXNIXNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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